9-Methyl-6-azaspiro[3.5]nonane is an organic compound with the molecular formula . It features a distinctive spirocyclic structure, comprising a six-membered ring fused to a four-membered ring, with a nitrogen atom integrated into the six-membered ring. This unique configuration imparts specific chemical and biological properties, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis. The compound is identified by the CAS number 1427379-10-9 and has been explored for its potential applications in drug development and material science.
9-Methyl-6-azaspiro[3.5]nonane is classified as a bicyclic amine due to its spirocyclic structure containing nitrogen. It falls under the category of heterocycles, which are compounds featuring rings that contain atoms other than carbon, in this case, nitrogen.
The synthesis of 9-Methyl-6-azaspiro[3.5]nonane typically involves cyclization reactions of suitable precursors under controlled conditions. A common synthetic route includes the reaction of an appropriate amine with a cyclic ketone, followed by reduction and cyclization steps.
The molecular structure of 9-Methyl-6-azaspiro[3.5]nonane consists of two fused rings: a six-membered ring containing nitrogen and a four-membered ring. The presence of the nitrogen atom in the six-membered ring contributes to the compound's unique properties.
9-Methyl-6-azaspiro[3.5]nonane can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its properties or create derivatives with specific functionalities.
The mechanism of action for 9-Methyl-6-azaspiro[3.5]nonane primarily involves its interaction with biological targets through hydrogen bonding and coordination with metal ions due to the nitrogen atom's presence in the structure. This interaction can influence various biochemical pathways, potentially leading to antimicrobial or antiviral activity .
Relevant data indicates that these properties contribute to its usability in various applications within chemistry and biology.
9-Methyl-6-azaspiro[3.5]nonane has diverse applications across several scientific fields:
The synthesis of 9-methyl-6-azaspiro[3.5]nonane (CAS 1427379-10-9) relies on specialized cyclization techniques to construct its unique spiro[3.5]nonane core. Two predominant methodologies have been validated:
Table 1: Comparative Analysis of Cyclization Methods
Method | Key Reagent | Yield (%) | Regioselectivity | Limitations |
---|---|---|---|---|
Condensation-Oxidation | Oxone®/HCOOH | 68-72% | High (≥85%) | Requires toxic bromo-precursors |
RCM/Hydrogenation | Grubbs Catalyst | 60-65% | Moderate (70-75%) | Catalyst cost sensitivity |
Critical to both routes is the gem-disubstitution pattern at the spiro-center, which preorganizes molecular topology for ring closure . Recent advances demonstrate intramolecular Schmidt rearrangements of diazido-ketones as emerging alternatives, though scalability remains unproven [4].
Late-stage introduction of the C9 methyl group employs two optimized strategies:
Solvent screening reveals dichloromethane and methyl tert-butyl ether (MTBE) as optimal for alkylation, minimizing N- vs. O-alkylation selectivity issues. Throughput analysis confirms reductive amination as superior for continuous manufacturing (space-time yield: 3.2 kg·m-3·h-1 vs. 1.8 for alkylation) [6].
Commercial production (purity: ≥97%) faces significant scalability challenges:
Table 2: Industrial Process Economics
Parameter | Batch Process | Continuous Flow |
---|---|---|
Capacity | 50-100 g/run | 500 g/day |
Production Cost | $1,120/g | $380/g (projected) |
Lead Time | 12-15 months | 2-3 weeks |
Key Bottleneck | Cryogenic separation | Catalyst lifetime |
Adoption of continuous processing remains limited by: 1) Precursor stability in flow, and 2) Palladium catalyst deactivation after 8-10 reaction cycles [6].
Despite its nominally symmetric structure, 9-methyl-6-azaspiro[3.5]nonane exhibits complex stereodynamics requiring advanced catalysis:
Table 3: Catalyst Performance Comparison
System | ee/dr | Turnover Number | Operational Simplicity |
---|---|---|---|
Iridium-(P,N) complexes | ≤92% ee | 1,840 | Moderate (air-sensitive) |
Lipase B | >99% ee | 350 | High (aqueous compatible) |
Chiral auxiliary (proline) | 94:6 dr | N/A | Low (multi-step) |
Emerging photoredox-catalyzed decarboxylative alkylation shows promise for enantioselective C–H functionalization without prefunctionalization .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1